Heraclenin
Overview
Description
Synthesis Analysis
Heraclenin is isolated through column chromatography from the root parts of the plant Prangos pabularia. The extraction process yields heraclenin with a molecular formula of C16H14O5. This compound is of significant interest due to its structural uniqueness and potential applications in various fields, including material science and biotechnology (Banday et al., 2013).
Molecular Structure Analysis
The molecular structure of heraclenin is characterized by various techniques such as X-ray diffraction (XRD), which predicts its structure to be orthorhombic. Structural analysis through SEM and optical microscopy reveals that heraclenin comprises large microcrystals exhibiting irregular surface morphologies. This structural information is crucial for understanding the compound's physical and chemical behaviors and its potential industrial and pharmaceutical applications (Banday et al., 2013).
Chemical Reactions and Properties
Heraclenin's unique chemical structure, particularly the presence of an epoxide group in its side chain, contributes to its distinct chemical properties. For instance, it has been compared with imperatorin, a similar compound lacking an epoxide group, to study its effects on inducing structural chromosome aberrations and sister-chromatid exchanges in human lymphocytes in vitro. The results indicate that the epoxide group significantly influences heraclenin's chemical reactivity, making it a subject of interest for genetic and molecular biology research (Abel & Schimmer, 1986).
Physical Properties Analysis
The physical properties of heraclenin, such as its melting point (112–114 °C) and its formation into large microcrystals with irregular surface morphologies, are key factors in determining its potential applications. The compound's low absorbance in the visible range and its photoluminescence properties, exhibiting good emission at certain wavelengths, make heraclenin a candidate for optoelectronic applications (Banday et al., 2013).
Chemical Properties Analysis
Heraclenin's chemical properties, especially its interaction with light, where it shows indirect allowed and forbidden indirect allowed transitions with optical band gaps around 3.67 eV and 3.91 eV, are significant for its applications in optoelectronics. Its ability to exhibit photoluminescence with good emission in the visible region at specific wavelengths further highlights its potential as a material for optoelectronic devices and biological imaging applications (Banday et al., 2013).
Scientific Research Applications
Optoelectronics and Biological Imaging : Heraclenin shows promise in optoelectronics and as fluorophores in biological imaging due to its high transmission and good emission properties. This application is based on its structural properties and emission characteristics in the visible region at certain wavelengths (Banday et al., 2013).
Pharmacological Applications : Heraclenin found in fruits like Heracleum candicans has anti-inflammatory properties and is used in the treatment of skin diseases (Govindarajan et al., 2007). Additionally, its cytotoxicity and cell cycle arrest effects have been observed in studies, for instance, in Richardia scabra (Kathirvel, 2016).
Genetic Effects : Heraclenin induces chromosome aberrations and sister-chromatid exchanges in human lymphocytes, showing its potential genetic impact (Abel & Schimmer, 1986).
Bone Regeneration : Its osteogenic effect on mouse mesenchymal stem cells suggests potential application in bone regeneration (Shanmugam et al., 2019).
Antimicrobial Activity : Heraclenin demonstrates antimicrobial activity against various bacteria and fungi, making it a potential candidate for antimicrobial therapies (Widelski et al., 2009).
Chemical Synthesis and Analysis : Research has also focused on the methods for determining heraclenin in different plant sources, indicating its significance in phytochemical studies (Rastogi et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
9-[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-16(2)11(21-16)8-19-15-13-10(5-6-18-13)7-9-3-4-12(17)20-14(9)15/h3-7,11H,8H2,1-2H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJZWFCPUDPLME-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](O1)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182990 | |
Record name | Heraclenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Heraclenin | |
CAS RN |
2880-49-1 | |
Record name | (+)-Heraclenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2880-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heraclenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002880491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heraclenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40182990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HERACLENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G71S84CX12 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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